molecular formula C23H22F3N5O B11326234 N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-2-(trifluoromethyl)benzamide

N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-2-(trifluoromethyl)benzamide

Cat. No.: B11326234
M. Wt: 441.4 g/mol
InChI Key: BPQUGRQEVLGYCA-UHFFFAOYSA-N
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Description

N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-2-(trifluoromethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a pyrrolidine group, an aniline derivative, and a trifluoromethyl benzamide moiety. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-2-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the pyrimidine ring. The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative. The pyrrolidine group is then introduced via nucleophilic substitution.

The aniline derivative is synthesized separately and then coupled with the pyrimidine intermediate using a palladium-catalyzed cross-coupling reaction. Finally, the trifluoromethyl benzamide moiety is introduced through an amide bond formation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a variety of oxidized derivatives, while reduction typically produces the corresponding reduced forms of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving dysregulated signaling pathways.

Mechanism of Action

The mechanism of action of N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-2-(trifluoromethyl)benzamide can be compared with other similar compounds, such as:

  • N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-2-(fluoromethyl)benzamide
  • N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-2-(chloromethyl)benzamide

These compounds share similar structural features but differ in the substituents on the benzamide moiety. The trifluoromethyl group in this compound imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.

Properties

Molecular Formula

C23H22F3N5O

Molecular Weight

441.4 g/mol

IUPAC Name

N-[4-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C23H22F3N5O/c1-15-27-20(14-21(28-15)31-12-4-5-13-31)29-16-8-10-17(11-9-16)30-22(32)18-6-2-3-7-19(18)23(24,25)26/h2-3,6-11,14H,4-5,12-13H2,1H3,(H,30,32)(H,27,28,29)

InChI Key

BPQUGRQEVLGYCA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCCC2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4C(F)(F)F

Origin of Product

United States

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